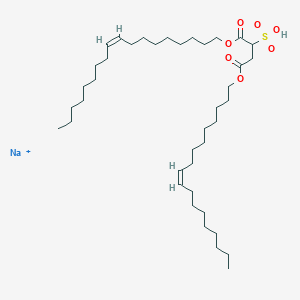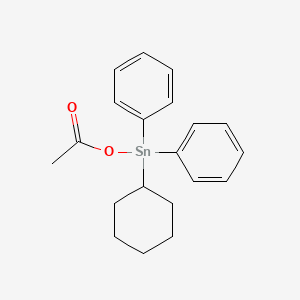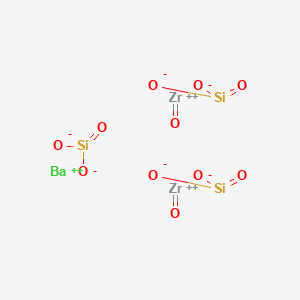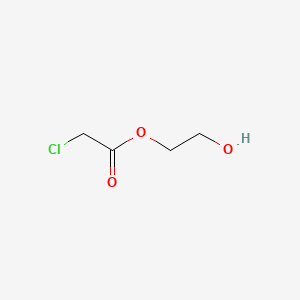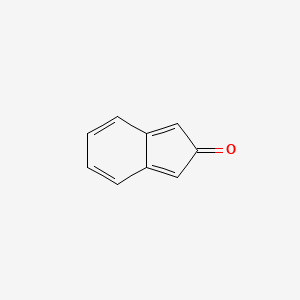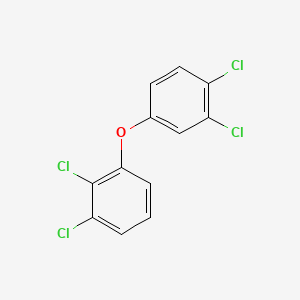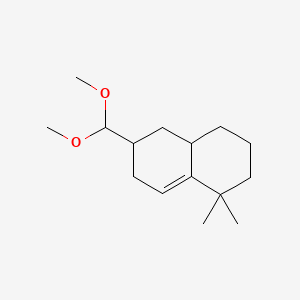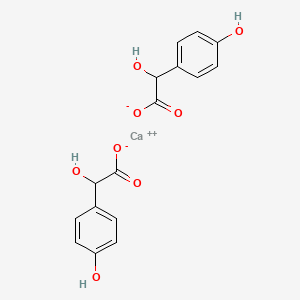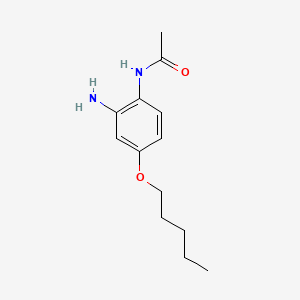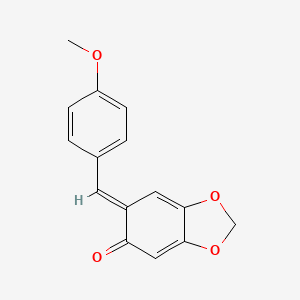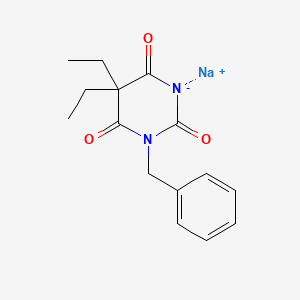
(Z)-N-(3-Aminopropyl)-N(or N')-9-octadecenylpropane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine is a complex organic compound known for its unique structure and versatile applications. This compound features a long hydrocarbon chain with an unsaturated bond (Z-configuration) and multiple amine groups, making it a valuable molecule in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine typically involves the reaction of 9-octadecenylamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
(Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxylamines.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and other functionalized derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of various derivatives with specific properties.
Biology
In biological research, this compound is used as a surfactant and emulsifying agent. Its amphiphilic nature makes it suitable for stabilizing emulsions and dispersions in biological systems.
Medicine
In medicine, (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine is explored for its potential as a drug delivery agent. Its ability to form micelles and liposomes makes it an attractive candidate for encapsulating and delivering therapeutic agents.
Industry
In the industrial sector, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its conditioning properties. It is also employed in the production of lubricants and corrosion inhibitors.
作用机制
The mechanism of action of (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems, where the compound facilitates the transport of therapeutic agents across cell membranes.
相似化合物的比较
Similar Compounds
- N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
- N-(3-Aminopropyl)-N-hexadecylpropane-1,3-diamine
- N-(3-Aminopropyl)-N-octylpropane-1,3-diamine
Uniqueness
Compared to its analogs, (Z)-N-(3-Aminopropyl)-N(or N’)-9-octadecenylpropane-1,3-diamine stands out due to its unsaturated hydrocarbon chain. This feature imparts unique chemical and physical properties, such as enhanced reactivity and the ability to form stable emulsions. Additionally, the presence of multiple amine groups allows for versatile functionalization, making it a valuable compound in various applications.
属性
CAS 编号 |
7173-64-0 |
|---|---|
分子式 |
C24H51N3 |
分子量 |
381.7 g/mol |
IUPAC 名称 |
N'-(3-aminopropyl)-N'-[(Z)-octadec-9-enyl]propane-1,3-diamine |
InChI |
InChI=1S/C24H51N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27(23-18-20-25)24-19-21-26/h9-10H,2-8,11-26H2,1H3/b10-9- |
InChI 键 |
KSWPRMYMOCDMFJ-KTKRTIGZSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCN(CCCN)CCCN |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCN(CCCN)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


